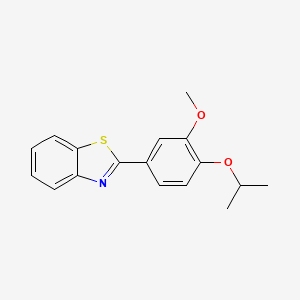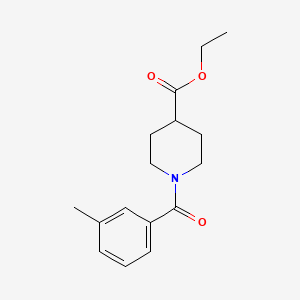
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole, also known as IMPY, is a benzothiazole derivative that has been widely studied for its potential therapeutic applications. IMPY has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit antioxidant effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activity of enzymes involved in the inflammatory response. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit antioxidant effects, reducing the production of reactive oxygen species and preventing oxidative damage to cells. In addition, 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been found to exhibit neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of using 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole. One area of interest is its potential use as a therapeutic agent for inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of new synthesis methods for 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole and its potential interactions with other compounds.
Méthodes De Synthèse
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole can be synthesized through a multi-step process involving the reaction of 2-aminobenzenethiol with 4-isopropoxy-3-methoxybenzaldehyde. The resulting product is then subjected to cyclization with sulfur and iodine to yield the final product.
Applications De Recherche Scientifique
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11(2)20-14-9-8-12(10-15(14)19-3)17-18-13-6-4-5-7-16(13)21-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCJLQMLYQQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)




![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)

![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
